
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine, also known as THP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THP belongs to the class of tetrahydroisoquinoline alkaloids and has been found to possess a range of biochemical and physiological effects.
作用機序
The mechanism of action of 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine is not fully understood. However, it has been suggested that this compound exerts its effects through the modulation of various neurotransmitters, including dopamine and serotonin. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and nitric oxide synthase.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as a treatment for addiction, as it has been found to reduce drug-seeking behavior in animal models.
実験室実験の利点と制限
One advantage of 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine in lab experiments is its ability to cross the blood-brain barrier, allowing for the study of its effects on the central nervous system. However, due to its complex synthesis method, this compound may not be readily available for use in lab experiments. Additionally, the racemic mixture of this compound may complicate the interpretation of results.
将来の方向性
Future research on 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine could focus on its potential use as a treatment for Parkinson's disease and addiction. Additionally, the development of more efficient synthesis methods for this compound could increase its availability for use in lab experiments. Further studies could also investigate the mechanism of action of this compound and its effects on various neurotransmitters and enzymes.
合成法
The synthesis of 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine involves the condensation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline with 3-phenylcyclohex-2-enone in the presence of a Lewis acid catalyst. The reaction proceeds through a Mannich-type reaction, resulting in the formation of this compound as a racemic mixture.
科学的研究の応用
1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine has shown promising results in various scientific research studies. It has been found to possess antinociceptive, anti-inflammatory, and antitumor properties. This compound has also been studied for its potential use as a treatment for Parkinson's disease and addiction.
特性
CAS番号 |
150013-70-0 |
|---|---|
分子式 |
(C14H16N2O4C5H8O2)x |
分子量 |
329.5 g/mol |
IUPAC名 |
4-phenyl-1-[[(1R)-3-phenylcyclohex-3-en-1-yl]methyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C24H27N/c1-3-9-21(10-4-1)23-14-16-25(17-15-23)19-20-8-7-13-24(18-20)22-11-5-2-6-12-22/h1-6,9-14,20H,7-8,15-19H2/t20-/m1/s1 |
InChIキー |
XBGWTWPYCTZIIE-HXUWFJFHSA-N |
異性体SMILES |
C1C[C@H](CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4 |
SMILES |
C1CC(CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4 |
正規SMILES |
C1CC(CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4 |
同義語 |
1,2,3,6-tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine 1,2,3,6-tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine, (+-)-isomer 1,2,3,6-tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine, (S)-isomer CI 1007 CI-1007 PD 143188 PD-143188 TPPCMP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




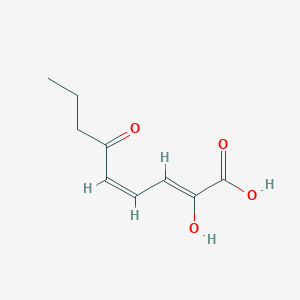

![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)
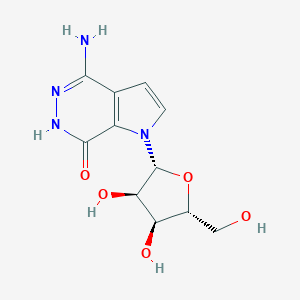

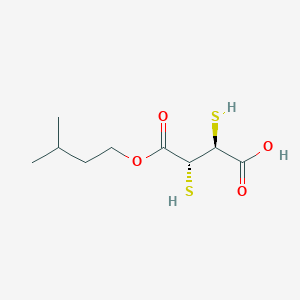
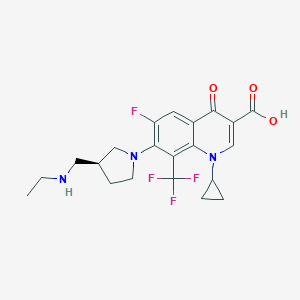
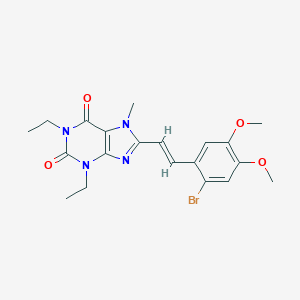
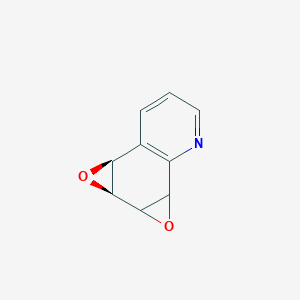


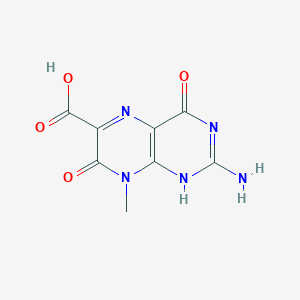
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)